molecular formula C57H40N6 B12306752 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine CAS No. 1613074-59-1

9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine

Cat. No.: B12306752
CAS No.: 1613074-59-1
M. Wt: 809.0 g/mol
InChI Key: FGOWOFSHJNQXGH-UHFFFAOYSA-N
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Description

9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine is a complex organic compound that combines the structural motifs of triazine and carbazole. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics and optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine typically involves multi-step organic reactions. One common method includes the coupling of 4,6-diphenyl-1,3,5-triazine with a phenyl-substituted carbazole derivative under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene .

Chemical Reactions Analysis

Types of Reactions

9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound’s photophysical properties, such as fluorescence and phosphorescence, are exploited. The compound’s ability to undergo thermally activated delayed fluorescence (TADF) is particularly significant, as it enhances the efficiency of OLEDs by enabling the harvesting of triplet excitons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine lies in its combination of triazine and carbazole moieties with tetraphenyl substitution. This structural arrangement imparts distinct photophysical properties, making it highly suitable for advanced optoelectronic applications .

Properties

CAS No.

1613074-59-1

Molecular Formula

C57H40N6

Molecular Weight

809.0 g/mol

IUPAC Name

9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3-N,3-N,6-N,6-N-tetraphenylcarbazole-3,6-diamine

InChI

InChI=1S/C57H40N6/c1-7-19-41(20-8-1)55-58-56(42-21-9-2-10-22-42)60-57(59-55)43-31-33-48(34-32-43)63-53-37-35-49(61(44-23-11-3-12-24-44)45-25-13-4-14-26-45)39-51(53)52-40-50(36-38-54(52)63)62(46-27-15-5-16-28-46)47-29-17-6-18-30-47/h1-40H

InChI Key

FGOWOFSHJNQXGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=C4C=CC(=C8)N(C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

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